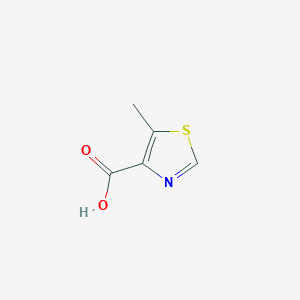

5-Methylthiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWNDJQQIMISPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555970 | |

| Record name | 5-Methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120237-76-5 | |

| Record name | 5-Methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methylthiazole-4-carboxylic Acid: Properties, Synthesis, and Applications

The thiazole ring, a sulfur- and nitrogen-containing five-membered heterocycle, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of numerous therapeutic agents.[3][4] Among the vast family of thiazole derivatives, 5-Methylthiazole-4-carboxylic acid stands out as a critical building block for constructing more complex, biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.

Core Molecular Properties

A precise understanding of a molecule's fundamental properties is paramount for its effective application in synthesis and development.

Chemical Identity

-

IUPAC Name: 5-Methyl-1,3-thiazole-4-carboxylic acid

-

CAS Number: 120237-76-5[5]

-

Molecular Formula: C₅H₅NO₂S

-

Molecular Weight: 143.16 g/mol

-

Structure:

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various solvents and reaction conditions. These properties are essential for designing purification protocols, formulating solutions, and predicting reactivity.

| Property | Value | Source |

| Molecular Weight | 143.16 g/mol | Calculated |

| CAS Number | 120237-76-5 | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | Data not available for the acid; the related isomer, 4-methylthiazole-5-carboxylic acid, melts at 287 °C (dec.).[7] | N/A |

| pKa | Data not available for the acid; the ethyl ester has a predicted pKa of 0.86±0.10.[8] | N/A |

| Solubility | Soluble in many organic solvents and aqueous bases. | General Chemical Knowledge |

Note: There is significant confusion in public databases between this compound and its isomer, 4-Methylthiazole-5-carboxylic acid (CAS 20485-41-0), as well as its ethyl ester, ethyl 5-methylthiazole-4-carboxylate (CAS 61323-26-0).[7][8] Data should be cross-verified with the correct CAS number.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process that leverages the foundational Hantzsch thiazole synthesis, followed by hydrolysis. This approach is favored for its reliability and the accessibility of its starting materials.

Synthetic Workflow Overview

The most common pathway involves first constructing the ethyl ester of the target molecule, which is then hydrolyzed in a subsequent step to yield the final carboxylic acid. This two-step approach is often more straightforward than direct synthesis of the acid.

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis and Hydrolysis

The following protocols are adapted from established procedures for analogous thiazole syntheses and provide a reliable pathway to the target compound.[6][9]

Part A: Synthesis of Ethyl 5-methylthiazole-4-carboxylate

This step is a variation of the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring.[4]

-

Reagent Preparation: In a well-ventilated fume hood, prepare a solution of thioformamide and a suitable solvent (e.g., ethanol).

-

Reaction Initiation: Cool the solution in an ice bath. Slowly add ethyl 2-chloroacetoacetate dropwise to the thioformamide solution with constant stirring. The use of a chloro-substituted β-ketoester is critical as it provides the C-C-C backbone and the electrophilic sites for cyclization.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, cool the mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purification: The crude ester can be purified via column chromatography on silica gel.

Part B: Hydrolysis to this compound

Saponification is the standard method to convert the stable ester intermediate into the desired carboxylic acid.

-

Reaction Setup: Dissolve the purified ethyl 5-methylthiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).

-

Hydrolysis: Heat the mixture to 50-60°C and stir for 30-60 minutes, or until TLC analysis indicates the complete consumption of the starting ester.[9] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of the sodium carboxylate salt.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add 1 M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is between 3 and 4.[9] This step protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water to remove any residual salts. The final product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield pure this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its carboxylic acid functional group, making it a versatile intermediate for creating a library of derivatives.

Key Reactions of the Carboxylic Acid Group

The carboxyl moiety can be readily converted into a variety of other functional groups, which is a cornerstone of its utility in drug discovery.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester.

-

Amide Coupling: The carboxylic acid can be coupled with primary or secondary amines using standard coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This is one of the most common transformations in medicinal chemistry.

-

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 5-methylthiazole-4-carbonyl chloride.[10] This intermediate readily reacts with nucleophiles like alcohols and amines without the need for coupling agents.

Caption: Key derivatization pathways from the carboxylic acid functional group.

Protocol: Conversion to 5-Methylthiazole-4-carbonyl chloride

This protocol describes the activation of the carboxylic acid, a critical step for many subsequent reactions.[10]

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an excess of thionyl chloride (SOCl₂).

-

Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours. The reaction will evolve SO₂ and HCl gas, which should be vented through a scrubber.

-

Isolation: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification due to its reactivity.

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to treat a wide range of diseases.

-

Antimicrobial and Antitubercular Agents: The thiazole nucleus is a key component of many antimicrobial drugs. Derivatives of the closely related 2-amino-5-methylthiazole-4-carboxylic acid have shown activity against Mycobacterium tuberculosis.[9]

-

Anti-inflammatory Agents: Thiazole-based compounds have been investigated as selective COX-1 inhibitors for their anti-inflammatory properties.[11]

-

Anticancer Therapeutics: Numerous studies have explored the use of thiazole derivatives as potential anticancer agents. For instance, derivatives of the isomeric 4-methylthiazole-5-carboxylic acid have been synthesized and tested against breast cancer cell lines.[12]

-

Metabolic Diseases: Thiazole derivatives have been shown to ameliorate insulin sensitivity and hyperlipidemia in animal models of diabetes.[13] They are also used as reagents to create inhibitors of enzymes like Stearoyl-CoA desaturase-1 (SCD1), which are targets for metabolic diseases.

Spectroscopic and Analytical Data

-

¹H NMR:

-

A singlet for the methyl group (CH₃) protons, expected around δ 2.5-2.7 ppm.

-

A singlet for the C2 proton of the thiazole ring, expected at a downfield chemical shift (δ > 8.5 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

-

A very broad singlet for the carboxylic acid proton (COOH), typically observed far downfield (δ > 12 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbon (CH₃) around δ 12-15 ppm.

-

Signals for the thiazole ring carbons, with the C4 and C5 carbons appearing in the aromatic region (approx. δ 135-155 ppm) and the C2 carbon further downfield.

-

A signal for the carboxylic acid carbonyl carbon (C=O) expected around δ 160-170 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer.

-

A strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1700 cm⁻¹.

-

Absorptions corresponding to C=N and C-S stretching within the thiazole ring.

-

-

Mass Spectrometry (MS):

-

Expected (M+H)⁺ peak at m/z = 144.0114.

-

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Safety data for the isomeric 4-methylthiazole-5-carboxylic acid indicates that it can cause skin and serious eye irritation.[14] Similar precautions should be taken for the title compound.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

Wikipedia. (2023). Thiazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

-

Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

PubMed. (2019). The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity. Retrieved from [Link]

-

PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. Retrieved from [Link]

-

PLOS One. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

-

PubMed Central. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. Retrieved from [Link]

-

LookChem. (n.d.). Cas 82294-70-0, 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]

-

PubMed Central. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

-

ResearchGate. (2014). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]

-

MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

PubMed Central. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]

-

ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

-

PubMed. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid" a Novel Thiazole Compound, Ameliorates Insulin Sensitivity and Hyperlipidaemia in Streptozotocin-Induced Diabetic Rats: Plausible Role of Inflammatory and Oxidative Stress Markers. Retrieved from [Link]

-

ResearchGate. (2004). Table from Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

ResearchGate. (1987). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. Retrieved from [Link]

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 7. 4-甲基噻唑-5-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 10. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,3-thiazole-5-carboxylic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The requested topic, "5-methyl-1,3-thiazole-5-carboxylic acid," describes a chemically unfeasible structure due to the substitution pattern on the thiazole ring. This guide will focus on the viable and likely intended isomer, 4-methyl-1,3-thiazole-5-carboxylic acid (CAS No: 20485-41-0), a key heterocyclic building block in medicinal chemistry.

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products, such as vitamin B1 (thiamine), and synthetic pharmaceuticals.[1][2] The thiazole nucleus is a versatile building block due to its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups.[3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiretroviral effects.[5]

4-Methyl-1,3-thiazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of more complex molecules, where its physicochemical properties profoundly influence reaction kinetics, purification strategies, and the ultimate biological and pharmacological profile of its derivatives.[6] Understanding these core properties is therefore paramount for its effective utilization in drug design and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a molecule govern its behavior in both chemical and biological systems. For a potential drug candidate or a synthetic intermediate, properties such as acidity (pKa), lipophilicity (logP), and solubility are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂S | [7] |

| Molecular Weight | 143.16 g/mol | [7] |

| Melting Point | 287 °C (decomposition) | [8] |

| pKa (Predicted) | 1.16 ± 0.31 | ChemAxon Prediction |

| logP (Predicted) | 1.85 | ALOGPS Prediction[9] |

| Aqueous Solubility (Predicted) | 1.39 g/L | ALOGPS Prediction[9] |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Determination of Key Physicochemical Parameters

To ensure scientific rigor, predicted physicochemical values must be validated through experimental measurement. The following sections detail standard, authoritative protocols for determining the pKa, logP, and aqueous solubility of 4-methyl-1,3-thiazole-5-carboxylic acid.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it represents the pH at which the compound is 50% ionized. Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11]

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-15 mg of 4-methyl-1,3-thiazole-5-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., methanol/water) to achieve a concentration of at least 10⁻⁴ M.[10][11] The use of a co-solvent is often necessary for compounds with limited aqueous solubility.

-

Calibration of the pH Electrode: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[10]

-

Titration Setup: Place the analyte solution in a thermostated vessel and purge with nitrogen to remove dissolved carbon dioxide.[10]

-

Titration: Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[12]

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for logP determination, as described in OECD Guideline 107.[13][14]

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. The aqueous phase should be buffered to a pH where the carboxylic acid is in its neutral form (at least 2 pH units below the pKa).

-

Preparation of the Test Solution: Prepare a stock solution of 4-methyl-1,3-thiazole-5-carboxylic acid in n-octanol.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase. The volume ratio is chosen based on the expected logP.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours).[15]

-

Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation to prevent the formation of emulsions.[16]

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation of logP: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution and absorption. The equilibrium solubility or "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[8][17]

-

Preparation of Saturated Solution: Add an excess amount of solid 4-methyl-1,3-thiazole-5-carboxylic acid to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid carryover of solid particles.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Reporting: The solubility is reported in units such as mg/mL or µM.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 4-methyl-1,3-thiazole-5-carboxylic acid is expected to show distinct signals. The proton on the thiazole ring (at C2) would appear as a singlet in the aromatic region, typically downfield (δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.[3][19][20] The methyl group protons would appear as a singlet further upfield (δ 2.5-3.0 ppm). The carboxylic acid proton is often broad and can appear over a wide range (δ 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals. The carbonyl carbon of the carboxylic acid is the most downfield signal (δ 160-180 ppm). The carbons of the thiazole ring would appear in the aromatic region (δ 110-160 ppm), with their exact shifts influenced by the substituents.[21][22] The methyl carbon would be the most upfield signal (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 4-methyl-1,3-thiazole-5-carboxylic acid, the following characteristic absorptions are expected:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[23][24]

-

C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹. Conjugation with the thiazole ring would likely place this band in the lower end of the range.[25][26]

-

C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.[25]

-

C=N Stretch: A medium intensity band around 1500-1600 cm⁻¹ from the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (143.16).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[27][28] The stable thiazole ring is likely to remain intact in many fragmentation pathways.[29][30][31]

Conclusion: A Versatile Building Block for Modern Drug Discovery

4-Methyl-1,3-thiazole-5-carboxylic acid embodies the characteristics of a valuable scaffold in medicinal chemistry. Its physicochemical properties, including its acidity, moderate lipophilicity, and defined structure, make it an adaptable starting material for the synthesis of a diverse range of biologically active compounds.[32] A thorough understanding and experimental validation of its core properties are essential for any research program aiming to leverage the potential of the thiazole nucleus in the development of novel therapeutics.

References

-

Abdu-Rahem, L. R. (n.d.). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1). Retrieved from [Link]

- Chhabria, M., Patel, S., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862.

-

Chhabria, M., Patel, S., & Brahmkshatriya, P. S. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Semantic Scholar. Retrieved from [Link]

- Paithankar, V. R., Dighe, P. R., & Shinde, N. V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47.

- Thakkar, V. R., et al. (2017). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 548-564.

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2020, February 25). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

-

Analytical Chemistry. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). Molecules, 26(14), 4305.

- Popiołek, Ł., & Biernasiuk, A. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180.

- Kilaru, R. B., Valasani, K. R., Yellapu, N., & Chamarthi, N. R. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & medicinal chemistry letters, 24(17), 4246–4250.

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2021). Molecules, 26(16), 4909.

-

JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2012). Molecules, 17(12), 14368-14377.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2013). International Journal of Organic Chemistry, 3(2), 127-133.

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.

- Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(2), 2-17.

-

Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

University of California, San Diego. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

- Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Journal of Mass Spectrometry.

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

-

Chemcasts. (n.d.). Properties of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid. Retrieved from [Link]

- Kilaru, R. B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4246-4250.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]

- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. oecd.org [oecd.org]

- 14. enfo.hu [enfo.hu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. oecd.org [oecd.org]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 21. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 27. researchgate.net [researchgate.net]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. article.sapub.org [article.sapub.org]

- 30. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 31. researchgate.net [researchgate.net]

- 32. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Methylthiazole-4-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylthiazole-4-carboxylic acid (CAS No. 120237-76-5)[1]. Due to the limited availability of published experimental spectra for this specific compound, this document leverages high-quality predicted data, corroborated by experimental findings for structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule for identification, characterization, and quality control purposes.

Molecular Structure and Overview

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position. This substitution pattern dictates its unique spectroscopic features, which are explored in detail in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ shows three distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.5 | Broad Singlet | 1H | -COOH |

| 8.90 | Singlet | 1H | Thiazole-H (C2-H) |

| 2.65 | Singlet | 3H | -CH₃ |

Interpretation:

-

The downfield signal at approximately 13.5 ppm is characteristic of a carboxylic acid proton, broadened due to hydrogen bonding with the solvent and potential dimerization.

-

The singlet at 8.90 ppm is assigned to the proton attached to the C2 carbon of the thiazole ring. Its downfield shift is attributed to the deshielding effect of the electronegative nitrogen and sulfur atoms in the heterocyclic ring.

-

The singlet at 2.65 ppm corresponds to the three protons of the methyl group at the C5 position.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 168.0 | C =O |

| 162.0 | C =N (C2) |

| 150.0 | C 5 |

| 125.0 | C 4 |

| 16.5 | -C H₃ |

Interpretation:

-

The most downfield signal at 168.0 ppm is assigned to the carbonyl carbon of the carboxylic acid group.

-

The signal at 162.0 ppm corresponds to the C2 carbon of the thiazole ring, which is adjacent to the nitrogen atom.

-

The carbons of the thiazole ring at positions 4 and 5 are predicted to appear at 125.0 and 150.0 ppm, respectively.

-

The upfield signal at 16.5 ppm is attributed to the methyl carbon.

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600 & ~1450 | C=N and C=C stretches (thiazole ring) |

| ~1300 | C-O stretch (carboxylic acid) |

| ~920 (broad) | O-H bend (out-of-plane) |

Interpretation:

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band from 3300 to 2500 cm⁻¹ is anticipated due to strong hydrogen bonding in the dimeric form of the carboxylic acid[2][3]. The carbonyl (C=O) stretching vibration should appear as a strong, sharp peak around 1700 cm⁻¹. The presence of the thiazole ring will contribute to absorptions in the fingerprint region, particularly from C=N and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern upon ionization.

Predicted Molecular Ion: For the molecular formula C₅H₅NO₂S, the expected monoisotopic mass is 143.0092 g/mol . The mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 143.

Proposed Fragmentation Pathway:

Caption: A simplified proposed fragmentation pathway for this compound.

Interpretation:

-

Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), which would result in a fragment ion at m/z 126.

-

Loss of Carboxyl Group: The loss of the entire carboxylic acid group as a radical (•COOH) would lead to a fragment at m/z 98.

-

Decarboxylation: The expulsion of a neutral carbon dioxide molecule (CO₂) is another characteristic fragmentation of carboxylic acids, which would produce a fragment ion at m/z 99.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound based on predicted data and comparisons with related compounds. The presented NMR, IR, and MS data, along with the proposed interpretations and general experimental protocols, serve as a valuable resource for the identification and characterization of this compound in a research and development setting. It is important to note that while predictions are a powerful tool, experimental verification is always recommended for definitive structural confirmation.

References

Discovery of Novel 5-Methylthiazole-4-carboxylic Acid Derivatives: From Synthesis to Therapeutic Application

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore. This guide focuses on a specific, highly promising subclass: 5-methylthiazole-4-carboxylic acid and its derivatives. This core structure offers a synthetically tractable framework for developing novel therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases.[2][3]

As a Senior Application Scientist, this guide is designed to move beyond simple recitation of facts. It aims to provide a logical, experience-driven narrative that explains the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. We will explore the strategic synthesis of derivative libraries, delve into their biological evaluation against key molecular targets, and elucidate the critical structure-activity relationships (SAR) that drive lead optimization.

Part 1: Strategic Synthesis of this compound Derivatives

The foundation of any drug discovery program is the efficient and versatile synthesis of a chemical library. The this compound scaffold is amenable to several synthetic approaches, but the most common and robust strategy involves the modification of the carboxylic acid moiety.

Core Synthesis: The Hantzsch Thiazole Synthesis and Modern Variants

The classical approach to the thiazole ring is the Hantzsch synthesis. While effective, modern drug discovery often demands higher throughput and milder conditions. A practical, one-pot procedure for generating the core precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) followed by cyclization with thiourea.[2] This method is advantageous due to its use of commercially available starting materials and generally good yields.[2]

Library Development: Amide and Ester Coupling Strategies

With the core acid in hand, the generation of a diverse library of derivatives is paramount for exploring the chemical space. The most direct method involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a wide range of nucleophiles (amines or alcohols).

The rationale for this two-step approach is control and purity. Activating the carboxylic acid with an agent like thionyl chloride (SOCl₂) creates a highly reactive intermediate, ensuring efficient coupling with even weakly nucleophilic amines or sterically hindered alcohols.[4] Triethylamine is often added as a base to scavenge the HCl byproduct, driving the reaction to completion.[4][5]

Caption: General workflow for synthesizing a library of this compound derivatives.

Experimental Protocol: Synthesis of a Novel Amide Derivative

This protocol describes a self-validating system for synthesizing a representative amide derivative, based on established methodologies.[4][5]

Objective: To synthesize N-benzyl-4-methylthiazole-5-carboxamide.

Materials:

-

4-Methylthiazole-5-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, ice bath, standard glassware

Step-by-Step Procedure:

-

Activation: Suspend 4-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add thionyl chloride (1.5 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then reflux for 2 hours until the solution becomes clear. The progress can be monitored by the cessation of gas evolution.

-

Verification of Intermediate: (Optional QC step) A small aliquot can be carefully quenched with methanol and analyzed by LC-MS to confirm the formation of the methyl ester, indirectly verifying the acyl chloride intermediate.

-

Coupling: Cool the reaction mixture back to 0°C in an ice bath.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the amine/TEA solution dropwise to the acyl chloride solution at 0°C.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure N-benzyl-4-methylthiazole-5-carboxamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Biological Targets and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activity. This versatility stems from the core's ability to be tailored to fit the binding pockets of diverse protein targets.

Anticancer Activity

A significant body of research highlights the anticancer potential of these compounds.[1]

-

Mucin 1 (MUC1) Inhibition: Certain derivatives have been designed as inhibitors of the MUC1 oncoprotein, a promising target in breast cancer therapy.[4] Compounds have shown potent activity against MDA-MB-231 breast adenocarcinoma cell lines.[4]

-

General Cytotoxicity: Novel derivatives have exhibited broad-spectrum anticancer activity against various cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), and non-small cell lung cancer (Hop-92).[6]

Anti-inflammatory Activity

Inflammation is a key driver of numerous pathologies. The thiazole scaffold has been successfully exploited to develop potent anti-inflammatory agents.

-

Cyclooxygenase (COX) Inhibition: Recently synthesized thiazole carboxamide derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes.[7] One derivative, compound 2b in the cited study, showed an IC₅₀ of 0.191 µM against COX-2.[7] This line of inquiry is particularly valuable for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial and Antitubercular Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.

-

Antibacterial Agents: Thiazole derivatives have shown significant antibacterial properties, in some cases superior to ampicillin and streptomycin.[1]

-

Antitubercular Agents: Specifically, 2-aminothiazole-4-carboxylate derivatives have been identified as being active against Mycobacterium tuberculosis H37Rv.[8] The molecular target was identified as β-ketoacyl-ACP synthase (mtFabH), a critical enzyme in mycobacterial fatty acid synthesis.[8]

Metabolic Diseases

-

Antidiabetic Effects: One derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to ameliorate insulin sensitivity and hyperlipidemia in streptozotocin-induced diabetic rats, indicating potential for treating type 2 diabetes.[9]

-

Xanthine Oxidase (XO) Inhibition: Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized as inhibitors of xanthine oxidase, an enzyme targeted for the treatment of gout and hyperuricemia.[]

Caption: Relationship between the core scaffold, its molecular targets, and potential therapeutic applications.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are crucial for transforming a moderately active "hit" compound into a potent and selective "lead." For the this compound scaffold, SAR is primarily dictated by the nature of the substituent attached to the C4-carboxylic acid group and substitutions on the C2-position.

Key SAR Insights

-

C4-Carboxamide Substituents: The nature of the group attached to the amide nitrogen is a primary driver of activity. For anti-inflammatory COX inhibitors, hydrophobic character on the benzylidene ring was found to be significant for activity.[11] Specifically, electron-withdrawing groups like 4-Cl or 4-NO₂ on an aromatic ring attached to the amide often enhance potency.[11]

-

C2-Position Substituents: The C2 position of the thiazole ring is also critical. For carbonic anhydrase inhibitors, a free amino group at the C2-position was found to be an essential requirement for activity.[1] Conversely, for xanthine oxidase inhibitors, a 2-benzamido group with specific substitutions (e.g., a para-fluoro group) led to excellent inhibitory activity.[]

-

Lipophilicity: As with most drug candidates, a balance of hydrophilicity and lipophilicity is key. This can be tuned by altering the substituents. For instance, the introduction of a hydrophobic methyl group was found to markedly increase anti-inflammatory activity compared to a more polar hydroxyl group.[11]

Data Presentation: Anticancer Activity of Novel Derivatives

The following table summarizes the in vitro anticancer activity of selected 4-methylthiazole-5-carboxylic acid derivatives against the MDA-MB-231 breast cancer cell line, demonstrating the impact of different substitutions.

| Compound ID | C4-Carboxamide Substituent | IC₅₀ (µM) against MDA-MB-231 | Reference |

| 1 | -OH (Parent Acid) | ~25 | [4] |

| 3b | -O-(4-chlorophenyl) | ~30 | [4] |

| 3d | -NH-(4-methoxyphenyl) | < 10 | [4] |

| 3e | -NH-(4-chlorophenyl) | ~20 | [4] |

| 3f | -NH-(4-fluorophenyl) | ~28 | [4] |

| 3i | -NH-(2,4-dichlorophenyl) | ~22 | [4] |

Data synthesized from published results. Exact values may vary based on experimental conditions.

This data clearly indicates that converting the carboxylic acid to an amide, particularly with an electron-donating methoxy group on the phenyl ring (Compound 3d ), significantly enhances anticancer potency compared to the parent acid.[4]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol provides a standardized workflow for assessing the cytotoxic effects of newly synthesized derivatives on a cancer cell line.[4]

Objective: To determine the IC₅₀ value of a test compound against the MDA-MB-231 human breast cancer cell line.

Materials:

-

MDA-MB-231 cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (OD_test / OD_control) * 100.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent biological promiscuity enables the targeting of a wide range of enzymes and proteins implicated in cancer, inflammation, infectious diseases, and metabolic disorders.

Future research should focus on several key areas:

-

Target Selectivity: For targets like COX enzymes, developing derivatives with high selectivity for COX-2 over COX-1 is crucial to minimize gastrointestinal side effects.[7]

-

Pharmacokinetic Profiling: Promising lead compounds must be subjected to rigorous ADME (Absorption, Distribution, Metabolism, Excretion) profiling to ensure they possess drug-like properties.

-

Mechanism of Action Studies: For compounds with potent phenotypic effects (e.g., cytotoxicity), further studies are needed to definitively identify the molecular mechanism of action.

By integrating rational design, efficient synthesis, and robust biological evaluation, the continued exploration of this compound derivatives holds significant promise for delivering the next generation of innovative medicines.

References

-

Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: ResearchGate.[Link]

-

Li, J., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.[Link]

-

Jeśkowiak, I., et al. (2019). The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity. PubMed.[Link]

-

Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]

-

Chamarthi, N. R., et al. (2014). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate.[Link]

-

Al-Balas, Q., et al. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.[Link]

-

Gouda, M. A., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.[Link]

-

Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed.[Link]

-

Gouda, M. A., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI.[Link]

-

Dovlatyan, V. V., et al. (2004). THIAZOLECARBOXYLIC ACID DERIVATIVES. 1. N-SUBSTITUTED 2-AMINO-4-METHYLTHIAZOLE-5-CARBOXYLIC ACID DERIVATIVES. Chemistry of Heterocyclic Compounds.[Link]

-

Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.[Link]

-

Sharma, S., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid" a Novel Thiazole Compound, Ameliorates Insulin Sensitivity and Hyperlipidaemia in Streptozotocin-Induced Diabetic Rats: Plausible Role of Inflammatory and Oxidative Stress Markers. PubMed.[Link]

-

Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.[Link]

-

Dovlatyan, V. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate.[Link]

-

Dovlatyan, V. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kuey.net [kuey.net]

- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 9. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Pervasive Influence of the Thiazole Scaffold in Modern Drug Discovery: A Technical Guide

For Immediate Release

A Deep Dive into the Biological Activity of Thiazole-Containing Compounds for Researchers, Scientists, and Drug Development Professionals.

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic and structural properties have made it a privileged scaffold in the design of a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth exploration of the diverse pharmacological activities of thiazole derivatives, focusing on their mechanisms of action, the experimental workflows used to assess their efficacy, and the structure-activity relationships that drive the development of next-generation therapeutics.

The Broad Spectrum of Thiazole's Biological Activities

Thiazole-containing compounds exhibit a remarkable range of pharmacological effects, a testament to the versatility of this heterocyclic core.[3][4][5] Modifications to the thiazole ring system allow for the fine-tuning of a molecule's properties, leading to potent and selective agents with applications across numerous therapeutic areas.[1][6] Key activities include:

-

Anticancer: Thiazole derivatives have emerged as powerful tools in oncology, with several approved drugs and numerous candidates in clinical trials.[7][8][9] Their mechanisms are diverse, targeting key pathways in cancer progression.[7]

-

Antimicrobial: The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Thiazole-based compounds have shown significant promise as antibacterial, antifungal, and antiviral agents.[10][11][12]

-

Anti-inflammatory: Chronic inflammation is a hallmark of many diseases. Thiazole derivatives have been developed as potent anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[13][14][15]

-

Neuroprotective: The thiazole scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[16][17][18] These compounds can modulate key targets in the central nervous system and exhibit antioxidant properties.[16][19]

In Focus: Thiazole Derivatives in Oncology

The success of thiazole-containing drugs in cancer therapy highlights the power of this scaffold. A prime example is Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, the fusion protein driving chronic myeloid leukemia (CML).[1][7][8][9]

Mechanism of Action: Dasatinib

Dasatinib's efficacy stems from its ability to bind to the ATP-binding pocket of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and inhibiting the pro-proliferative signaling that characterizes CML. The thiazole ring is a critical component of Dasatinib's structure, contributing to its high-affinity binding to the target kinase.

A diagram illustrating the simplified signaling pathway inhibited by Dasatinib is presented below.

Caption: Simplified signaling pathway of BCR-ABL and its inhibition by Dasatinib.

Experimental Workflow: Evaluating Anticancer Activity

The development of potent anticancer agents like Dasatinib relies on a robust pipeline of in vitro and in vivo assays. A general workflow for screening novel thiazole compounds for anticancer activity is outlined below.

Caption: General workflow for screening thiazole compounds for anticancer activity.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole-containing compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Thiazole Derivatives as Antimicrobial Agents

The thiazole moiety is a key structural feature in many antimicrobial drugs.[10][12] These compounds can target various essential processes in bacteria, fungi, and viruses.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the antimicrobial potency of thiazole derivatives. For instance, the introduction of electron-withdrawing groups, such as halogens, on a phenyl ring attached to the thiazole core has been shown to enhance antibacterial activity.[20]

| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 5a | H | >125 | >125 |

| 5e | 4-F | 15.6 | 62.5 |

| 5h | 4-Cl | 31.25 | 31.25 |

Data adapted from a study on the antimicrobial activity of novel thiazole derivatives. The specific MIC values are illustrative and based on trends observed in the literature.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard in vitro method for assessing the potency of new antimicrobial compounds.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Future Perspectives

The thiazole scaffold continues to be a fertile ground for drug discovery.[3] Future research will likely focus on:

-

Novel Drug Conjugates: Combining thiazole derivatives with other pharmacophores to create hybrid molecules with dual or synergistic activities.

-

Targeted Drug Delivery: Developing thiazole-based compounds that can be specifically delivered to diseased cells or tissues, minimizing off-target effects.

-

Exploring New Biological Targets: Screening thiazole libraries against a wider range of biological targets to uncover new therapeutic applications.

The versatility and proven track record of thiazole-containing compounds ensure their continued importance in the development of innovative medicines to address unmet medical needs.

References

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). European Journal of Medicinal Chemistry Reports. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Mini-Reviews in Medicinal Chemistry. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

-

A Review on Thiazole as Anticancer Agents. (2018). Neliti. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Bentham Science. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2015). PMC - NIH. [Link]

-

Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (2024). Taylor & Francis Online. [Link]

-

The Role of Thiazole Amino Acids in Modern Drug Discovery. (n.d.). Pharmaffiliates. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed. [Link]

-

Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). Scientific Reports. [Link]

-

Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). Ayushdhara. [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). Request PDF. [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Ayushdhara. [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2022). PubMed Central. [Link]

-

Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents. (2012). PMC - NIH. [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI. [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018). PMC - NIH. [Link]

-

Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). PubMed Central. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC - PubMed Central. [Link]

-

Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea. (2023). MDPI. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. neliti.com [neliti.com]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. jchemrev.com [jchemrev.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 15. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

A Comprehensive Technical Review of 4-Methylthiazole-5-carboxylic Acid: Synthesis, Properties, and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract